molecular formula C8H5FN2O2S2 B2781440 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride CAS No. 2091030-79-2

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride

Cat. No. B2781440
CAS RN: 2091030-79-2
M. Wt: 244.26
InChI Key: GWOHRNQUKHXKMZ-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2091030-79-2 . It has a molecular weight of 244.27 and its IUPAC name is 3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is 1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a powder with a molecular weight of 244.27 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Agriculture: Pesticide Development

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has been explored for its potential in developing novel pesticides. Studies have shown that derivatives of thiadiazole can exhibit significant antibacterial and antifungal properties . This compound could be used to create pesticides that are effective against a range of plant pathogens, potentially improving crop yields and food security.

Medicine: Antibacterial and Antifungal Agents

In the medical field, this compound has been utilized in the synthesis of phenylthiazole derivatives, which have shown promising antibacterial and antifungal activities . These derivatives could lead to new treatments for infections caused by resistant strains of bacteria and fungi, addressing a critical need in healthcare.

Material Science: Optical Applications

The optical properties of thiadiazole derivatives make them candidates for use in material science. For instance, their potential in two-photon cell fluorescence imaging could advance the development of new materials for biological imaging applications .

Environmental Science: Pollution Control

While direct applications in environmental science are not extensively documented, the antibacterial and antifungal properties of thiadiazole derivatives could be leveraged to develop agents that mitigate the effects of harmful microorganisms in water and soil, contributing to pollution control efforts .

Biochemistry: Enzyme Inhibition

Thiadiazole derivatives have been studied for their ability to inhibit specific enzymes, such as SHP1, which is involved in cell signaling pathways. This inhibition is significant for understanding and potentially regulating biochemical processes related to diseases .

Pharmacology: Drug Development

In pharmacology, 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride serves as a building block for creating compounds with various pharmacological activities. It could be instrumental in the synthesis of new drugs, including those with anti-tuberculosis activity or as enzyme inhibitors that have therapeutic applications .

Analytical Chemistry: Chemical Analysis

This compound’s derivatives can be used in analytical chemistry for the identification and quantification of biological substances. Their reactivity and specificity can aid in developing new analytical methods, which are crucial for quality control in pharmaceuticals and other industries .

Industrial Applications: Chemical Manufacturing

In industrial applications, the compound’s derivatives can be used to synthesize a wide range of chemicals, serving as intermediates in the production of more complex molecules. This versatility is essential for the chemical manufacturing industry, where new compounds with unique properties are constantly in demand .

Safety and Hazards

The safety information for 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride indicates that it is dangerous . The specific hazard statements and precautionary statements are not provided in the search results.

Future Directions

While specific future directions for research on 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride are not mentioned in the search results, the broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . This suggests that future research could focus on exploring the pharmacological potential of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride and related compounds.

properties

IUPAC Name

3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHRNQUKHXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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